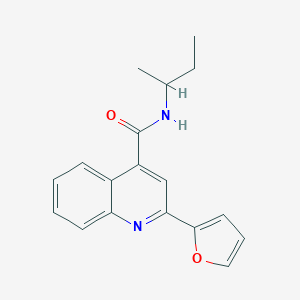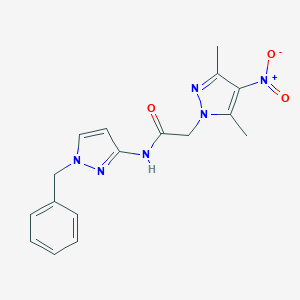![molecular formula C11H17N5S B279923 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279923.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine, also known as NEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NEB is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its pharmacological properties and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that regulates gene expression and has anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a positive effect on the immune system. It has been found to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues. Additionally, this compound has been found to have a positive effect on the cardiovascular system and can be used to treat hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, this compound is expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of the pharmacological properties of this compound in different disease models. Additionally, the mechanism of action of this compound needs to be further elucidated. Finally, the potential use of this compound as a therapeutic agent for autoimmune diseases and cancer needs to be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases. However, further research is needed to fully understand the pharmacological properties of this compound and its potential applications in different disease models.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine and 5-isothiocyanato-1,3,4-thiadiazole-2-amine in the presence of isobutylamine. The reaction is carried out under controlled conditions and requires expertise in organic synthesis. The yield of this compound obtained through this method is high, and the compound can be purified using standard techniques.
Applications De Recherche Scientifique
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine has been extensively studied for its pharmacological properties and has shown promising results in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have a positive effect on the immune system and can be used to treat autoimmune diseases.
Propriétés
Formule moléculaire |
C11H17N5S |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
5-(2,5-dimethylpyrazol-3-yl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H17N5S/c1-7(2)6-12-11-14-13-10(17-11)9-5-8(3)15-16(9)4/h5,7H,6H2,1-4H3,(H,12,14) |
Clé InChI |
UUTBAVIJRYYYSE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=NN=C(S2)NCC(C)C)C |
SMILES canonique |
CC1=NN(C(=C1)C2=NN=C(S2)NCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)

![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
![2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B279862.png)
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
